N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O8 and its molecular weight is 495.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Research has shown that novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the requested compound, demonstrate significant broad-spectrum antitumor activity. These compounds have been found nearly 1.5–3.0-fold more potent compared with the positive control 5-FU, indicating their potential as anticancer agents (Al-Suwaidan et al., 2016).
Anticonvulsant Activity Evaluation
Another study involved the synthesis of 1-benzylsubstituted derivatives of a similar compound, aiming to evaluate their affinity to GABAergic biotargets and their anticonvulsant activity. This research suggests the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation, although the synthesized substances did not show significant anticonvulsant activity in the model used (El Kayal et al., 2022).
Cytotoxic Evaluation
Quinazolinone-1, 3, 4-oxadiazole conjugates have been developed and tested for their cytotoxic effects against MCF-7 and HeLa cell lines. Some compounds exhibited remarkable cytotoxic activity, especially against the HeLa cell line, highlighting the potential of these derivatives in cancer therapy (Hassanzadeh et al., 2019).
Molecular Modeling Study
A molecular modeling study of quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists revealed that these compounds display significant hypotensive activity in normotensive cats. The study suggests these derivatives could serve as promising α1-adrenoceptor antagonists (Abou-Seri et al., 2011).
Bisheterocycles Synthesis
Research into the synthesis of novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction has been conducted, showcasing the versatility and potential applications of these compounds in developing new pharmacologically active molecules (Komaraiah et al., 2007).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O8/c1-12-24-21(36-26-12)10-28-22(30)14-7-18-19(35-11-34-18)8-15(14)27(23(28)31)9-20(29)25-13-4-5-16(32-2)17(6-13)33-3/h4-8H,9-11H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHYLAYVFFLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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